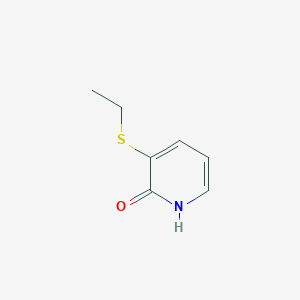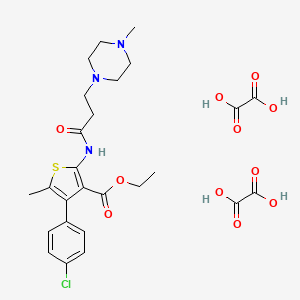![molecular formula C21H19N5O2 B2866493 N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 2034448-95-6](/img/structure/B2866493.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography can be used .Applications De Recherche Scientifique
Biologically Active Molecules
Bipyridine derivatives are often used as starting materials or precursors for creating biologically active molecules . These molecules can interact with biological systems and are essential in the development of pharmaceuticals. They may serve as enzyme inhibitors, receptor agonists or antagonists, and have potential therapeutic applications in treating various diseases.
Ligands in Transition-Metal Catalysis
Due to their ability to strongly coordinate with metal centers, bipyridine derivatives are valuable as ligands in transition-metal catalysis . This application is crucial in synthetic chemistry, where these ligands facilitate a variety of catalytic reactions, including cross-coupling reactions that form carbon-carbon bonds, which are foundational in organic synthesis.
Photosensitizers
In the field of photophysics and photochemistry, bipyridine derivatives are utilized as photosensitizers . They can absorb light and transfer energy or electrons to other molecules, which is a key process in solar energy conversion and photodynamic therapy for treating cancer.
Viologens
Viologens are quaternary ammonium compounds derived from bipyridine. Bipyridine derivatives can be used to synthesize viologens, which are known for their electrochemical properties . Viologens have applications in electrochromic devices, redox flow batteries, and as herbicides.
Supramolecular Architectures
The structural features of bipyridine derivatives make them suitable for constructing supramolecular architectures . These structures are formed through non-covalent interactions and have applications in the development of molecular machines, sensors, and materials with novel properties.
Chemosensors
Bipyridine derivatives can act as selective chemosensors for metal ions . They are used in analytical chemistry to detect and quantify the presence of specific metal ions in various samples, which is important for environmental monitoring and industrial processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-21(28-2)17-7-6-15(10-19(17)25-26)20(27)24-12-14-5-8-18(23-11-14)16-4-3-9-22-13-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRCKNXKDGQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

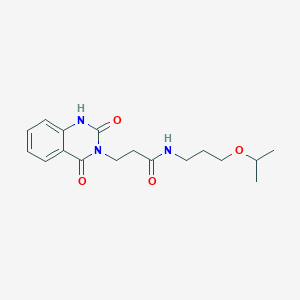

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)
![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)
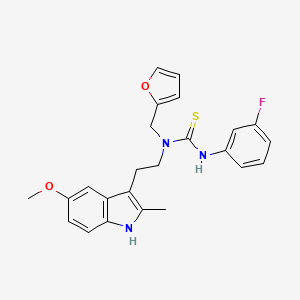


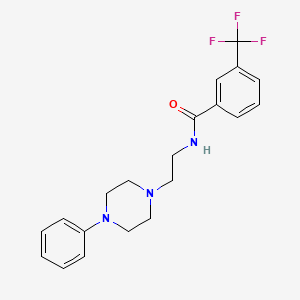
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)
